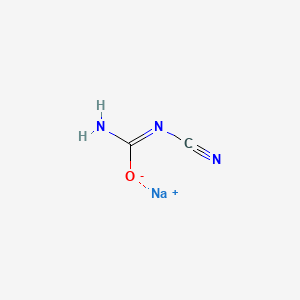
Cyanourea sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanourea sodium salt: is a chemical compound with the molecular formula C₂H₂N₃NaO and a molar mass of 107.05 g/mol . It is an off-white powder that is known for its high melting point, which exceeds 300°C . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyanourea sodium salt can be synthesized through the reaction of cyanamide with sodium hydroxide and phenyl isocyanate . The reaction is carried out in an aqueous medium, and the temperature is maintained between 15°C and 25°C to ensure the stability of the reaction mixture . The product is then precipitated using concentrated hydrochloric acid and purified through recrystallization from acetone and petroleum ether .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale reaction of cyanamide with sodium hydroxide under controlled conditions. The reaction mixture is then processed to remove impurities and obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cyanourea sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyanourea derivatives with different functional groups, while reduction can produce simpler amine derivatives .
Wissenschaftliche Forschungsanwendungen
Cyanourea sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of dyes, plastics, and other industrial materials.
Wirkmechanismus
The mechanism of action of cyanourea sodium salt involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds . In biological systems, it can interact with enzymes and proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Cyanamide: Similar in structure but lacks the sodium ion.
Thiourea: Contains sulfur instead of oxygen, leading to different chemical properties.
Urea: Similar structure but without the cyano group.
Uniqueness: Cyanourea sodium salt is unique due to its combination of the cyano group and sodium ion, which imparts distinct chemical reactivity and solubility properties . This makes it particularly useful in specific industrial and research applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
76989-89-4 |
|---|---|
Molekularformel |
C2H2N3NaO |
Molekulargewicht |
107.05 g/mol |
IUPAC-Name |
sodium;carbamoyl(cyano)azanide |
InChI |
InChI=1S/C2H3N3O.Na/c3-1-5-2(4)6;/h(H3,4,5,6);/q;+1/p-1 |
InChI-Schlüssel |
WRMMKOIISWTPEI-UHFFFAOYSA-M |
SMILES |
C(#N)N=C(N)[O-].[Na+] |
Kanonische SMILES |
C(#N)[N-]C(=O)N.[Na+] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















